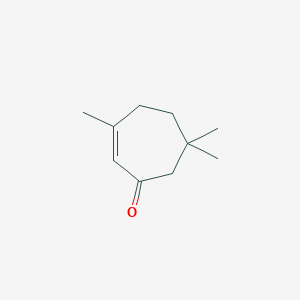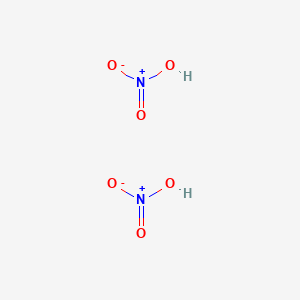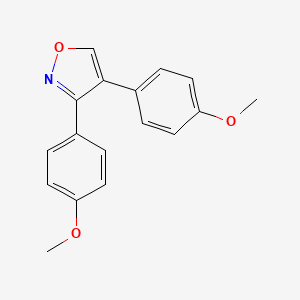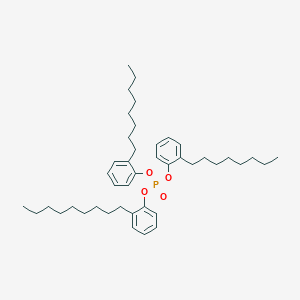![molecular formula C21H22O4S2 B14265140 1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene CAS No. 189348-98-9](/img/structure/B14265140.png)
1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a hexynyl group, and two sulfonyl groups attached to benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the hexynyl group through a coupling reaction. The sulfonyl groups are then added using sulfonation reactions. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The benzene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
1,1’-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1,1’-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues, while the cyclopropane and hexynyl groups may influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: Another compound with a complex structure used in various chemical reactions.
tert-Butyl carbamate: Known for its use in organic synthesis and similar reactivity patterns.
Uniqueness
1,1’-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene is unique due to its combination of a cyclopropane ring, hexynyl group, and sulfonyl groups
Propriétés
Numéro CAS |
189348-98-9 |
|---|---|
Formule moléculaire |
C21H22O4S2 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
[2-(benzenesulfonyl)-2-hex-1-ynylcyclopropyl]sulfonylbenzene |
InChI |
InChI=1S/C21H22O4S2/c1-2-3-4-11-16-21(27(24,25)19-14-9-6-10-15-19)17-20(21)26(22,23)18-12-7-5-8-13-18/h5-10,12-15,20H,2-4,17H2,1H3 |
Clé InChI |
ZIEZOOVUMOOXAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC1(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide](/img/structure/B14265068.png)


![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)
![{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid](/img/structure/B14265084.png)



![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
![(2S)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14265128.png)



